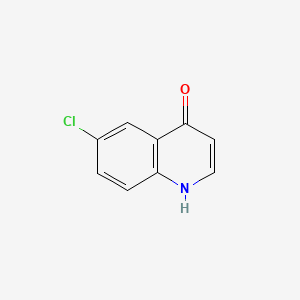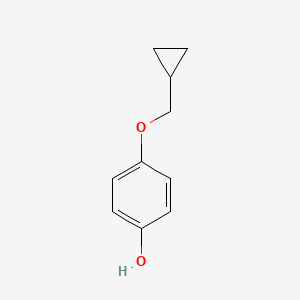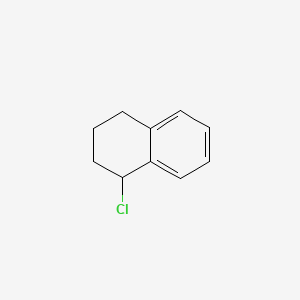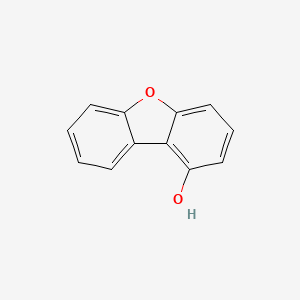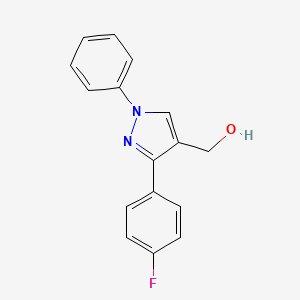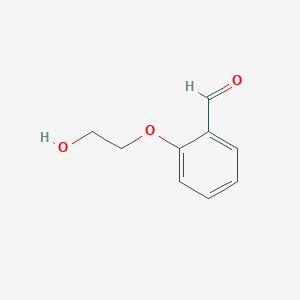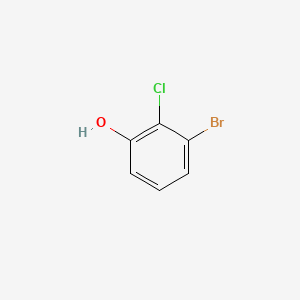
3-Bromo-2-chlorophenol
Vue d'ensemble
Description
3-Bromo-2-chlorophenol, also known as 3-BCP, is an aromatic chemical compound containing a bromine and chlorine atom bonded to a phenol ring. It has a variety of uses in synthetic organic chemistry, including as a reagent for the synthesis of other organic compounds. 3-BCP is also used as a catalyst in the production of polymers and plastics, and as an intermediate in the production of pharmaceuticals. It is a colorless to pale yellow solid, with a melting point of 57-59°C and a boiling point of 161-162°C.
Applications De Recherche Scientifique
Photocatalysis and Environmental Remediation
- Photocatalytic Degradation: Copper-doped titanium dioxide has been used for the photocatalytic degradation of chlorophenols like 2-chlorophenol, showcasing the potential for environmental remediation of water contaminated with similar compounds (Lin et al., 2018).
- Removal from Aqueous Media: Hydrophobic deep eutectic solvents have shown high efficiency in extracting chlorophenols from wastewater, indicating a potential application in water purification processes (Adeyemi et al., 2020).
Analytical Chemistry
- Spectrophotometric Detection: A method for the sensitive and selective detection of 2-chlorophenol, a structurally similar compound to 3-Bromo-2-chlorophenol, has been developed using spectrophotometry, which could be adapted for related compounds (Mukdasai et al., 2016).
Organic Synthesis and Materials Science
- Synthesis of Schiff Base Compounds: Schiff base compounds synthesized from 2-bromo-4-chlorophenol analogues have been explored, suggesting potential applications in material science and organic synthesis (Kırca et al., 2021).
- Electronic and Non-Linear Optical Properties: Derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, synthesized from a compound closely related to this compound, have been studied for their electronic and non-linear optical properties, indicating potential in electronic applications (Nazeer et al., 2020).
Environmental Chemistry and Toxicology
- Photodegradation Studies: Infrared spectroscopic studies of chlorophenols and their photodegradation products provide insights into environmental behavior and toxicity of these compounds, relevant to this compound (Czaplicka & Kaczmarczyk, 2006).
Safety and Hazards
3-Bromo-2-chlorophenol is classified under GHS07 for safety . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-2-chlorophenol is the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, specifically in the termination of nerve impulses. It does this by breaking down acetylcholine, a neurotransmitter, in the synaptic cleft .
Mode of Action
This compound interacts with its target by binding to the acetylcholinesterase receptor , thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . The result is a prolonged nerve impulse, which can lead to various physiological effects .
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate regulation, and memory functions . The downstream effects of this inhibition can lead to symptoms such as muscle weakness, bradycardia, and memory impairment .
Pharmacokinetics
It’s known that the compound can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of nerve function. By inhibiting acetylcholinesterase, the compound causes a prolonged nerve impulse, which can lead to overstimulation of muscles and glands . This overstimulation can result in symptoms such as muscle weakness, excessive salivation, and bradycardia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that also inhibit acetylcholinesterase . Additionally, the compound’s stability may be affected by factors such as temperature and pH . .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-Bromo-2-chlorophenol are not fully understood due to limited research. It is known that this compound can be metabolized by certain enzymes. For instance, it has been reported that this compound can be converted to 4-bromo-2-chlorophenol by certain enzymes present in the liver
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that similar compounds can have significant effects on cellular processes. For example, profenofos, an organophosphate pesticide, is metabolized to 4-bromo-2-chlorophenol, which has been shown to inhibit acetylcholinesterase, a key enzyme in nerve signal transmission
Molecular Mechanism
It is known that bromine and chlorine atoms in aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution . These reactions can lead to changes in gene expression and enzyme activity, which could potentially explain some of the effects of this compound.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound under laboratory conditions have not been extensively studied. It is known that the compound has a melting point of 60 °C and a boiling point of 246.1±20.0 °C . This suggests that it is relatively stable under normal laboratory conditions.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It has been reported that profenofos, an organophosphate pesticide, is metabolized to 4-bromo-2-chlorophenol in the liver . This suggests that this compound could be involved in similar metabolic pathways.
Propriétés
IUPAC Name |
3-bromo-2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKNDLIWRYBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216242 | |
| Record name | Phenol, bromochloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66024-94-0, 863870-87-5 | |
| Record name | Phenol, bromochloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066024940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, bromochloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride](/img/structure/B3021594.png)

